molecular formula C23H38N2O9S2 B3247400 SPDP-PEG6-acid CAS No. 1818294-33-5

SPDP-PEG6-acid

Cat. No.: B3247400
CAS No.: 1818294-33-5
M. Wt: 550.7 g/mol
InChI Key: FVYCUTAHKAPGJJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

SPDP-PEG6-acid is synthesized through a series of chemical reactions involving the conjugation of SPDP with polyethylene glycol. The SPDP component is reactive towards amine and thiol groups, forming a cleavable disulfide bond. The terminal carboxylic acid can react with primary amines in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) to form stable amide bonds .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes the purification of the final product through techniques such as chromatography and crystallization to achieve a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions

SPDP-PEG6-acid undergoes various chemical reactions, including:

    Oxidation and Reduction: The disulfide bond in SPDP can be reduced to form free thiol groups.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include thiol-terminated polyethylene glycol derivatives and amide-linked conjugates, which are useful in various biochemical applications .

Scientific Research Applications

SPDP-PEG6-acid has a wide range of applications in scientific research:

    Chemistry: Used as a crosslinker in the synthesis of complex molecules.

    Biology: Facilitates the conjugation of proteins, peptides, and other biomolecules, enhancing their stability and solubility.

    Medicine: Employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: Utilized in the development of diagnostic assays and biosensors

Mechanism of Action

The mechanism of action of SPDP-PEG6-acid involves the formation of stable amide bonds through its reactive carboxylic acid group. The SPDP component forms a cleavable disulfide bond with thiol groups, allowing for controlled release of the conjugated molecules. This mechanism is particularly useful in targeted drug delivery and controlled release applications .

Comparison with Similar Compounds

Similar Compounds

    SPDP-PEG4-acid: Similar structure but with a shorter polyethylene glycol chain.

    SMCC-PEG6-acid: Contains a maleimide group instead of SPDP, offering different reactivity towards thiol groups.

Uniqueness

SPDP-PEG6-acid is unique due to its combination of a cleavable disulfide bond and a long polyethylene glycol chain, providing both stability and flexibility in various applications. Its ability to form stable amide bonds and its reactivity towards both amine and thiol groups make it a versatile tool in biochemical research .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O9S2/c26-21(5-20-35-36-22-3-1-2-6-25-22)24-7-9-30-11-13-32-15-17-34-19-18-33-16-14-31-12-10-29-8-4-23(27)28/h1-3,6H,4-5,7-20H2,(H,24,26)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYCUTAHKAPGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O9S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701116275
Record name Propanoic acid, 3-[[19-oxo-21-(2-pyridinyldithio)-3,6,9,12,15-pentaoxa-18-azaheneicos-1-yl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701116275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818294-33-5
Record name Propanoic acid, 3-[[19-oxo-21-(2-pyridinyldithio)-3,6,9,12,15-pentaoxa-18-azaheneicos-1-yl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818294-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[[19-oxo-21-(2-pyridinyldithio)-3,6,9,12,15-pentaoxa-18-azaheneicos-1-yl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701116275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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